![molecular formula C9H10F2O3 B601798 2-(2,4-Difluorophenyl)glycerol CAS No. 173837-65-5](/img/structure/B601798.png)
2-(2,4-Difluorophenyl)glycerol
Overview
Description
2-(2,4-Difluorophenyl)glycerol (2,4-DFPG) is a fluorinated derivative of glycerol, which is a naturally occurring three-carbon sugar alcohol. 2,4-DFPG has been studied extensively due to its potential applications in biochemistry and pharmacology. This review will cover the synthesis method of 2,4-DFPG, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Certified Reference Material (CRM)
2-(2,4-difluorophenyl)propane-1,2,3-triol: is utilized as a CRM in analytical chemistry to ensure the accuracy and traceability of measurement results . As a CRM, it is produced and certified according to ISO/IEC 17025 and ISO 17034 standards, providing a benchmark for calibration and quality control in various analytical procedures.
Pharmaceutical Research
In the pharmaceutical industry, this compound serves as an impurity reference standard for the antifungal medication fluconazole . It is essential for the development of analytical methods that quantify impurities and ensure drug purity and safety.
Material Science
The compound’s unique properties are of interest in material science, particularly in the synthesis of new materials with potential applications in drug delivery systems. Its molecular structure could be used to modify surface properties or to create prodrug systems .
Biochemistry
In biochemistry, 2-(2,4-difluorophenyl)propane-1,2,3-triol can be used to study enzyme-substrate interactions, especially those involving glycerol-based molecules. It can help in understanding the biochemical pathways and mechanisms of action of similar compounds .
Environmental Science
This compound may be used in environmental science to study the degradation products of fluconazole and their environmental impact. It can serve as a model compound to understand the behavior of fluorinated organic compounds in ecosystems .
Agriculture
While specific applications in agriculture are not directly mentioned, the study of impurities and degradation products like 2-(2,4-difluorophenyl)propane-1,2,3-triol can be crucial for developing safer and more effective fungicides, considering its relation to fluconazole .
Medicine
In medicine, beyond its role as a reference standard, the compound’s interactions with biological systems can be studied to develop novel therapeutic agents or to understand the metabolic pathways of related drugs .
Industrial Chemistry
Industrially, the compound can be used in the synthesis of complex organic molecules. Its fluorinated aromatic ring makes it a valuable intermediate in creating compounds with specific chemical properties for industrial applications .
Mechanism of Action
Target of Action
Given its association with fluconazole , it’s plausible that it may target similar enzymes, such as the fungal cytochrome P450 enzyme 14α-demethylase .
Mode of Action
If it acts similarly to Fluconazole, it might inhibit the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane .
Biochemical Pathways
If it acts like fluconazole, it would affect the ergosterol biosynthesis pathway by inhibiting the conversion of lanosterol to ergosterol . This could lead to an accumulation of 14α-methyl sterols in fungal cells, disrupting membrane processes and inhibiting fungal growth .
Result of Action
If it acts like Fluconazole, it might lead to an accumulation of 14α-methyl sterols in the fungal cell, disrupting cell membrane processes and inhibiting fungal growth .
properties
IUPAC Name |
2-(2,4-difluorophenyl)propane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3/c10-6-1-2-7(8(11)3-6)9(14,4-12)5-13/h1-3,12-14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVKNFSTIAMHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)glycerol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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